2-Propanol-1,1,1,3,3,3-d6

Description

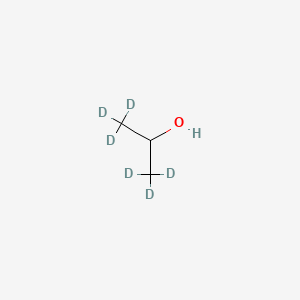

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,3,3-hexadeuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480716 | |

| Record name | Isopropanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3976-29-2 | |

| Record name | Isopropanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanol-1,1,1,3,3,3-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Propanol-1,1,1,3,3,3-d6 (CAS: 3976-29-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isotopically labeled compounds are indispensable tools in modern scientific research, offering unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis. This guide provides a comprehensive technical overview of 2-Propanol-1,1,1,3,3,3-d6 ((CD₃)₂CHOH), a deuterated analog of isopropanol. As a Senior Application Scientist, my objective is to synthesize foundational chemical knowledge with practical, field-proven applications to empower researchers in leveraging this versatile molecule to its full potential. We will delve into its synthesis, spectral characterization, and key applications, providing not just the "what" but the critical "why" behind experimental choices.

Physicochemical Properties and Specifications

2-Propanol-1,1,1,3,3,3-d6 is a stable, non-radioactive isotopologue of 2-propanol where the six hydrogen atoms of the two methyl groups are replaced with deuterium.[1] This substitution results in a predictable mass shift and subtle changes in its physicochemical properties, which are fundamental to its applications.

| Property | Value | Source |

| CAS Number | 3976-29-2 | [2] |

| Molecular Formula | C₃H₂D₆O | [2] |

| Molecular Weight | 66.13 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.86 g/mL at 25 °C | |

| Boiling Point | 82 °C (lit.) | [1] |

| Melting Point | -90 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.374 (lit.) | [1] |

| Isotopic Purity | Typically ≥99 atom % D | |

| Mass Shift | M+6 |

Synthesis and Quality Control

The primary route for the synthesis of 2-Propanol-1,1,1,3,3,3-d6 is the reduction of per-deuterioacetone (acetone-d6).[1] This seemingly straightforward reaction requires careful control to ensure high isotopic purity and chemical yield.

Synthesis Workflow: Reduction of Acetone-d6

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a commonly employed reagent for this transformation due to its selectivity for ketones and aldehydes and its relative safety compared to more potent reducing agents like lithium aluminum hydride.

Detailed Experimental Protocol

Objective: To synthesize 2-Propanol-1,1,1,3,3,3-d6 with high isotopic and chemical purity.

Materials:

-

Acetone-d6 (≥99.5 atom % D)

-

Sodium borohydride (NaBH₄)

-

Anhydrous ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone-d6 in anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium borohydride in anhydrous ethanol to the cooled acetone-d6 solution with continuous stirring. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure complete reduction.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C to neutralize the excess NaBH₄ and decompose the borate ester complex.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate carefully on a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain pure 2-Propanol-1,1,1,3,3,3-d6.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the absence of starting material and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the isotopic enrichment.

Spectroscopic Characterization

Understanding the spectral signature of 2-Propanol-1,1,1,3,3,3-d6 is paramount for its effective use and for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is significantly simplified compared to its non-deuterated counterpart. It will exhibit a septet for the single proton on the secondary carbon (CH-OH) due to coupling with the deuterium atoms on the adjacent methyl groups, and a singlet for the hydroxyl proton (-OH). The characteristic 6-proton doublet of the methyl groups seen in unlabeled 2-propanol will be absent.[3]

-

¹³C NMR: The carbon-13 NMR spectrum will show two signals. The carbon of the CD₃ groups will appear as a multiplet due to coupling with deuterium, and the CH-OH carbon will also be a distinct signal. The chemical shifts will be similar to those of 2-propanol.[4]

Mass Spectrometry (MS)

Electron Ionization-Mass Spectrometry (EI-MS) is a powerful tool for confirming the identity and isotopic purity of 2-Propanol-1,1,1,3,3,3-d6. The fragmentation pattern is distinct from that of unlabeled 2-propanol. The molecular ion peak will be observed at m/z 66. A prominent fragment is the loss of a CD₃ radical, resulting in a peak at m/z 48.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the O-H and C-H stretching vibrations. The C-D stretching vibrations will appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹). The broad O-H stretching band will be present in the region of 3200-3600 cm⁻¹.

Applications in Research and Drug Development

The unique properties of 2-Propanol-1,1,1,3,3,3-d6 make it a valuable tool in several areas of scientific investigation.

Internal Standard in Quantitative Analysis (GC-MS and LC-MS)

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification. They co-elute with the analyte of interest but are readily distinguished by their mass difference. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.

Workflow for using 2-Propanol-d6 as an Internal Standard:

Protocol: Quantification of Volatile Organic Compounds (VOCs) in an Aqueous Matrix using GC-MS with 2-Propanol-d6 as an Internal Standard

Objective: To accurately quantify the concentration of a target VOC in a water sample.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Headspace autosampler (recommended for VOCs)

-

Stock solution of the target VOC

-

Stock solution of 2-Propanol-1,1,1,3,3,3-d6 (internal standard)

-

Deionized water

Procedure:

-

Calibration Curve Preparation: Prepare a series of calibration standards by spiking deionized water with known concentrations of the target VOC. To each calibration standard, add a fixed concentration of 2-Propanol-1,1,1,3,3,3-d6.

-

Sample Preparation: To a known volume of the water sample, add the same fixed concentration of 2-Propanol-1,1,1,3,3,3-d6 as used in the calibration standards.

-

GC-MS Analysis: Analyze the calibration standards and the sample using a suitable GC-MS method with a column appropriate for VOC analysis. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the target VOC and 2-Propanol-1,1,1,3,3,3-d6 (e.g., m/z 48).

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the target VOC to the peak area of the internal standard against the concentration of the target VOC. Determine the concentration of the target VOC in the sample by interpolating its peak area ratio on the calibration curve.

Mechanistic and Metabolic Studies

The kinetic isotope effect (KIE), where the C-D bond is stronger and thus cleaved more slowly than a C-H bond, makes deuterated compounds excellent probes for studying reaction mechanisms and metabolic pathways.

Application in In Vitro Drug Metabolism Studies:

2-Propanol-1,1,1,3,3,3-d6 can be used as a substrate for enzymes that metabolize alcohols, such as alcohol dehydrogenases and cytochrome P450s. By comparing the rate of metabolism of deuterated and non-deuterated isopropanol, researchers can gain insights into the rate-limiting steps of the metabolic process.

Protocol: In Vitro Metabolism of 2-Propanol-d6 using Human Liver Microsomes

Objective: To assess the metabolic stability of 2-Propanol-1,1,1,3,3,3-d6 in a model system.

Materials:

-

Human liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

2-Propanol-1,1,1,3,3,3-d6

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes in phosphate buffer at 37 °C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and 2-Propanol-1,1,1,3,3,3-d6.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining 2-Propanol-1,1,1,3,3,3-d6 and any potential metabolites.

-

Calculate the rate of disappearance of 2-Propanol-1,1,1,3,3,3-d6 to determine its metabolic stability.

Safety and Handling

2-Propanol-1,1,1,3,3,3-d6 is a highly flammable liquid and vapor and causes serious eye irritation. It may also cause drowsiness or dizziness.[6] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Conclusion

2-Propanol-1,1,1,3,3,3-d6 is a powerful and versatile tool for researchers in chemistry and drug development. Its well-defined physical and spectral properties, coupled with its utility as an internal standard and a probe for mechanistic and metabolic studies, make it an invaluable asset in the modern laboratory. This guide has provided a foundational understanding and practical protocols to facilitate its effective implementation in your research endeavors.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Propanol-1,1,1,3,3,3-d6 | C3H8O | CID 12213346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to the Synthesis of 2-Propanol-1,1,1,3,3,3-d6

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Propanol-1,1,1,3,3,3-d6, an isotopically labeled compound of significant interest to researchers in drug discovery and development. The primary and most efficient synthetic route, involving the preparation of per-deuterated acetone (acetone-d6) followed by its chemical reduction, is detailed extensively. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and outlines robust analytical methods for product characterization and quality control. The causality behind experimental choices is explained to empower researchers with a deep understanding of the process. This guide is intended to serve as a practical and authoritative resource for scientists requiring high-purity deuterated compounds for applications such as NMR spectroscopy, metabolic tracing, and kinetic isotope effect studies.

Introduction: The Utility of Deuterated Isopropanol

2-Propanol-1,1,1,3,3,3-d6, with the chemical formula (CD₃)₂CHOH, is an isotopologue of isopropyl alcohol where the six hydrogen atoms of the two methyl groups have been replaced with deuterium.[1][2][3] This substitution of a light isotope (protium, ¹H) with a heavy isotope (deuterium, ²H or D) imparts subtle but powerful changes in molecular properties without significantly altering the compound's chemical reactivity.

The C-D bond is stronger than the C-H bond, a phenomenon that forms the basis of the kinetic isotope effect (KIE).[4] In drug development, strategically replacing C-H bonds with C-D bonds can slow down metabolic pathways that involve the cleavage of these bonds, potentially improving a drug's pharmacokinetic profile.[4] Furthermore, deuterated compounds are invaluable as internal standards in mass spectrometry-based analyses and as non-interfering solvents in ¹H NMR spectroscopy.[5] Specifically, 2-Propanol-1,1,1,3,3,3-d6 is used in the synthesis of other complex deuterated molecules and serves as a crucial tool in mechanistic studies.[1][2][3]

This guide focuses on the most practical and widely reported synthetic methodology: a two-step process beginning with the deuteration of acetone, followed by the reduction of the resulting acetone-d6.

Core Synthetic Strategy: From Acetone to Deuterated Isopropanol

The most efficient and scalable synthesis of 2-Propanol-1,1,1,3,3,3-d6 is achieved through a two-stage process.[1][2] This strategy is predicated on the relative ease of deuterating the alpha-protons of a ketone, followed by a standard reduction of the carbonyl group.

Caption: Overall workflow for the synthesis of 2-Propanol-1,1,1,3,3,3-d6.

Stage 1: Synthesis of Acetone-d6 via Hydrogen-Deuterium (H/D) Exchange

The protons on the carbon atoms adjacent to a carbonyl group (alpha-protons) are acidic and can be removed by a base. This deprotonation forms an enolate intermediate. In the presence of a deuterium source like deuterium oxide (D₂O), the enolate will be quenched by a deuteron, resulting in a C-D bond.

Mechanism Rationale: This process, driven by keto-enol tautomerism, is repeated until all alpha-protons are replaced by deuterons.[6] The reaction is an equilibrium process; therefore, using a large excess of D₂O is critical to drive the reaction to completion and achieve high isotopic enrichment.[7] Various bases can catalyze this exchange, with alkali metal hydroxides (e.g., NaOH, KOH) or deuteroxides (e.g., NaOD) being common choices.[7] Recent studies have also explored the use of ionic liquids to catalyze this H/D exchange effectively.[4][8]

Caption: Key reaction mechanisms for the synthesis of 2-Propanol-d6.

Stage 2: Reduction of Acetone-d6

Once high-purity acetone-d6 is obtained, the carbonyl group is reduced to a secondary alcohol. This is a standard nucleophilic addition reaction where a hydride reagent attacks the electrophilic carbonyl carbon.[9]

Reagent Selection Rationale:

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones in the presence of less reactive functional groups. It is typically used in protic solvents like methanol or ethanol. For this synthesis, using a standard (protic) solvent and NaBH₄ is the most direct way to introduce the non-deuterated hydrogen on the central carbon, yielding (CD₃)₂CHOH.

-

Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or THF. While effective, its high reactivity and the need for stringent anhydrous conditions make NaBH₄ a more convenient choice for this specific transformation.

-

Catalytic Deuteration: An alternative method involves the reduction of acetone with deuterium gas (D₂) over a metal catalyst (e.g., Ni, Pd, Pt).[10] This approach would yield 2-Propanol-1,1,1,2,3,3,3-d7 ((CD₃)₂CDOH). To obtain the target molecule, catalytic hydrogenation (with H₂) would be required.

For the synthesis of 2-Propanol-1,1,1,3,3,3-d6, the reduction of acetone-d6 with a non-deuterated reducing agent like NaBH₄ is the most straightforward and cost-effective method.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-Propanol-1,1,1,3,3,3-d6 starting from standard acetone.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Acetone | ACS grade, anhydrous |

| Deuterium Oxide (D₂O) | 99.9 atom % D |

| Sodium Deuteroxide (NaOD) | 40 wt. % solution in D₂O, 99.5+ atom % D |

| Sodium Borohydride (NaBH₄) | ≥98% |

| Methanol (MeOH) | Anhydrous |

| Diethyl Ether | Anhydrous |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask | Appropriate sizes (e.g., 250 mL, 500 mL) |

| Reflux condenser | |

| Magnetic stirrer/hotplate | |

| Separatory funnel | |

| Distillation apparatus | |

| NMR Spectrometer | For in-process and final analysis |

| Mass Spectrometer | For identity confirmation |

Step-by-Step Procedure

Stage 1: Synthesis of Acetone-d6 ((CD₃)₂CO)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (50 mL) and deuterium oxide (150 mL).

-

Catalysis: Slowly add 5 mL of a 40 wt. % solution of sodium deuteroxide (NaOD) in D₂O to the mixture. The use of NaOD instead of NaOH minimizes isotopic dilution.

-

Reflux: Heat the mixture to reflux (approx. 60-70 °C) and maintain for 24 hours with vigorous stirring. This extended period allows the H/D exchange equilibrium to favor the formation of the hexadeuterated product.[7]

-

Isolation (In-process check): Cool the reaction mixture to room temperature. Carefully extract the deuterated acetone with anhydrous diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the ether by simple distillation at atmospheric pressure (boiling point of ether is ~35 °C). The boiling point of acetone-d6 is ~56 °C.[11]

-

Isotopic Purity Check: Analyze a small sample of the isolated acetone-d6 by ¹H NMR. The disappearance of the singlet corresponding to the methyl protons of acetone (typically ~2.17 ppm) will confirm the extent of deuteration. A small residual peak may be present, but the integration should indicate >99% deuteration for optimal results. If deuteration is incomplete, the product can be subjected to a second round of exchange with fresh D₂O and catalyst.

Stage 2: Reduction of Acetone-d6 to 2-Propanol-1,1,1,3,3,3-d6

-

Reaction Setup: In a 500 mL flask cooled in an ice bath, dissolve the purified acetone-d6 (from Stage 1) in 200 mL of anhydrous methanol.

-

Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (NaBH₄) to the solution. The reaction is exothermic; maintain the temperature below 20 °C during the addition. The amount of NaBH₄ should be in slight molar excess relative to the acetone-d6.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quenching and Workup: Slowly add water to quench any unreacted NaBH₄. Reduce the volume of the solvent using a rotary evaporator.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 75 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation (boiling point ~82 °C) to yield pure 2-Propanol-1,1,1,3,3,3-d6.[1][2]

Characterization and Quality Control

Validation of the final product's identity and isotopic purity is paramount. A combination of spectroscopic techniques should be employed.

| Parameter | Expected Value / Observation |

| Appearance | Colorless liquid |

| Boiling Point | ~82 °C[1][2] |

| Density | ~0.86 g/mL at 25 °C[12] |

| ¹H NMR | A septet for the CH proton and a singlet for the OH proton. The large singlet from the -CH₃ groups of standard isopropanol (~1.2 ppm) should be absent.[13] |

| ¹³C NMR | Two signals are expected. One for the deuterated methyl carbons (-CD₃) and one for the central methine carbon (-CHOH). The -CD₃ signal will appear as a multiplet due to C-D coupling. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be at m/z 66. A prominent fragment corresponds to the loss of a deuterated methyl group (-CD₃), resulting in a peak at m/z 51.[14] |

| Isotopic Purity | >99 atom % D (determined by Mass Spectrometry and/or NMR).[2][12] |

Applications in Drug Development and Research

The availability of high-purity 2-Propanol-1,1,1,3,3,3-d6 is a key enabler for several advanced applications in the pharmaceutical sciences.

-

Metabolic Studies: Deuterium labeling serves as a non-radioactive method to trace the metabolic fate of molecules.[15] By incorporating a deuterated isopropyl group into a drug candidate, researchers can use mass spectrometry to identify metabolites and elucidate metabolic pathways.

-

Kinetic Isotope Effect (KIE) Studies: As mentioned, the stronger C-D bond can slow down reactions involving its cleavage. This "deuterium effect" is a powerful tool to determine reaction mechanisms, particularly in enzyme-catalyzed reactions.[16][17] If a drug is metabolized via oxidation of a methyl group, replacing it with a -CD₃ group can significantly slow this process, providing insights into the rate-limiting steps of its metabolism.

-

Synthesis of Labeled Compounds: It serves as a deuterated building block for the synthesis of more complex isotopically labeled active pharmaceutical ingredients (APIs).[2][3]

-

NMR Spectroscopy: While fully deuterated isopropanol-d8 is more common as an NMR solvent, 2-Propanol-1,1,1,3,3,3-d6 can be used in specific instances where the methine and hydroxyl protons are of interest, while eliminating the large signal from the methyl groups.[5][18]

Conclusion

The synthesis of 2-Propanol-1,1,1,3,3,3-d6 is a well-established and reliable process that is accessible in a standard organic chemistry laboratory. The two-stage approach, involving base-catalyzed H/D exchange of acetone followed by chemical reduction, provides a high yield of isotopically enriched product. Careful execution of the protocol and rigorous analytical characterization are essential to ensure the purity required for demanding applications in drug discovery and mechanistic research. This guide provides the foundational knowledge and practical steps for researchers to confidently produce this valuable deuterated building block.

References

-

Friedman, L., & Turkevich, J. (1952). The Mass Spectra of Some Deuterated Isopropyl Alcohols. Journal of the American Chemical Society. Available at: [Link]

-

Kemball, C. (1957). The catalytic deuteration and exchange of acetone on evaporated metal films. Proceedings of the Royal Society A. Available at: [Link]

-

Shahkhatuni, A. G., et al. (2020). Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures. RSC Advances. Available at: [Link]

-

RSC Publishing. (2020). Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures. Available at: [Link]

-

Pop, F., et al. (n.d.). Catalytic hydrogenation of carbonyl group for deuterated compound production. INIS-IAEA. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. Available at: [Link]

-

Jones, J. R. (1966). Rates of Abstraction of Hydrogen, Deuterium and Tritium from Acetone in Alkaline Media. Transactions of the Faraday Society. Available at: [Link]

-

Scientific Laboratory Supplies. (n.d.). 2-Propanol-1,1,1,3,3,3-d6, 99. Available at: [Link]

-

Stratech. (n.d.). 2-Propanol-1,1,1,3,3,3-d6, 99 Atom % D 1 gram. Available at: [Link]

-

Sciencemadness Discussion Board. (2004). Deuterated acetone. Available at: [Link]

-

ZEOTOPE. (n.d.). 2-Propanol-d8. Available at: [Link]

-

Roston, D., & Kohen, A. (2014). Stereospecific multiple isotopic labeling of benzyl alcohol. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

SciSpace. (2014). Stereospecific Multiple Isotopic Labeling of Benzyl Alcohol. Available at: [Link]

-

ACS Publications. (1952). The Mass Spectra of Some Deuterated Isopropyl Alcohols. Available at: [Link]

-

Unknown. (n.d.). handout lab6 GRIGNARD REACTION. Available at: [Link]

-

Elemental Chemistry. (2024). SEV NO – 65 Synthesis of 2-propanol from acetaldehyde (CH3CHO) using Grignard reagent (CH3MgBr). YouTube. Available at: [Link]

-

Carl ROTH. (n.d.). 2-Propanol D8. Available at: [Link]

-

Wikipedia. (n.d.). Deuterated acetone. Available at: [Link]

-

Homework.Study.com. (n.d.). How would you prepare 2-methyl-2-propanol via a Grignard with diethyl carbonate as your carbonyl... Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Deuterium isotope effects on the chemical shifts of ¹³C carbons of acetone. Available at: [Link]

-

PubChem. (n.d.). Acetone-D6. Available at: [Link]

-

Perrin, D. D., & Armarego, W. L. F. (n.d.). Purification of Laboratory Chemicals. Available at: [Link]

-

The Chemistry Tutor. (2023). Propanol's H-NMR Spectra: 4 Peaks Explained. YouTube. Available at: [Link]

-

Chemistry World. (2020). Isotope labelling method that yields oxygen-18-enriched alcohols set to bolster drug studies. Available at: [Link]

-

Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Taylor & Francis. (n.d.). 2 propanol – Knowledge and References. Available at: [Link]

-

chemeurope.com. (n.d.). Ethanol purification. Available at: [Link]

-

RSC Publishing. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. Available at: [Link]

-

MDPI. (2023). Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. Polymers. Available at: [Link]

-

PubMed. (2023). The Role of Natural Product Chemistry in Drug Discovery. Journal of Natural Products. Available at: [Link]

Sources

- 1. 2-PROPANOL-1,1,1,3,3,3-D6 | 3976-29-2 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 2-丙醇-1,1,1,3,3,3-d6 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. Rates of abstraction of hydrogen, deuterium and tritium from acetone in alkaline media - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. Proton–deuterium exchange of acetone catalyzed in imidazolium-based ionic liquid–D2O mixtures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. personal.tcu.edu [personal.tcu.edu]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Deuterated acetone - Wikipedia [en.wikipedia.org]

- 12. 2-丙醇-1,1,1,3,3,3-d6 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 13. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Stereospecific multiple isotopic labeling of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. 2-Propanol-d8 | ZEOTOPE [zeotope.com]

The Essential Guide to 2-Propanol-d6: Properties, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of 2-Propanol-d6, a deuterated isotopic variant of isopropyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, molecular characteristics, and critical applications of this compound, with a focus on enhancing experimental design and data interpretation.

Introduction: The Significance of Deuterium Labeling

In modern analytical and mechanistic studies, the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D), is a fundamental technique. This isotopic labeling imparts a significant change in the mass of the molecule without appreciably altering its chemical reactivity or spatial configuration. The increased mass of deuterium is the cornerstone of its utility in various analytical methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In NMR, deuterated solvents are employed to eliminate overwhelming solvent proton signals, thereby allowing for the unambiguous observation of analyte signals.[1][2] In MS, the mass shift introduced by deuterium aids in metabolic studies, quantitative analysis, and elucidation of reaction mechanisms.[1]

2-Propanol-d6, specifically 2-Propanol-1,1,1,3,3,3-d6, is a selectively deuterated solvent where the six hydrogen atoms on the two methyl groups are replaced by deuterium atoms. This specific labeling pattern makes it a valuable tool in a variety of scientific applications.

Molecular Profile of 2-Propanol-d6

A precise understanding of the molecular formula and weight is critical for all experimental work, from reaction stoichiometry to spectroscopic analysis.

Chemical Formula and Structure

The chemical formula for 2-Propanol-d6 can be represented in several ways, each providing a different level of structural detail:

-

Molecular Formula: C₃H₂D₆O[3]

-

Condensed Formula: (CD₃)₂CHOH[4]

-

IUPAC Name: 1,1,1,3,3,3-hexadeuteriopropan-2-ol[5]

The structural difference between standard 2-Propanol and 2-Propanol-d6 is illustrated in the diagram below.

Caption: Structural comparison of 2-Propanol and 2-Propanol-d6.

Molecular Weight Calculation and Verification

The molecular weight of 2-Propanol-d6 is calculated by summing the atomic weights of its constituent atoms. The key difference from its non-deuterated counterpart is the use of the atomic weight of deuterium.

-

Atomic weight of Carbon (C): ~12.011 amu

-

Atomic weight of Hydrogen (H): ~1.008 amu

-

Atomic weight of Deuterium (D): ~2.014 amu

-

Atomic weight of Oxygen (O): ~15.999 amu

Calculation: (3 × 12.011) + (2 × 1.008) + (6 × 2.014) + (1 × 15.999) = 36.033 + 2.016 + 12.084 + 15.999 = 66.132 g/mol

This calculated value is consistent with the molecular weight provided by multiple chemical suppliers and databases.[3][5]

Physicochemical Properties

The physical properties of 2-Propanol-d6 are very similar to those of standard isopropanol, making it an excellent drop-in replacement in many applications.

| Property | Value | Source(s) |

| Molecular Weight | 66.13 g/mol | [3][5] |

| CAS Number | 3976-29-2 | [3] |

| Form | Liquid | |

| Density | 0.86 g/mL at 25 °C | [4] |

| Boiling Point | 82 °C | [4][6] |

| Melting Point | -90 °C | [4][6] |

| Refractive Index | n20/D 1.374 | [4][7] |

| Isotopic Purity | Typically ≥99 atom % D |

Core Applications in Research and Development

The unique properties of 2-Propanol-d6 make it indispensable in several advanced scientific fields.

NMR Spectroscopy

The primary application of 2-Propanol-d6 is as a solvent for NMR spectroscopy. The absence of protons on the methyl groups significantly simplifies the ¹H NMR spectrum, preventing large solvent peaks from obscuring the signals of the analyte. The remaining protons on the central carbon and the hydroxyl group give rise to characteristic, but minimal, residual peaks. This is crucial for the structural elucidation and purity assessment of compounds soluble in isopropanol.

Synthesis of Deuterated Compounds

2-Propanol-d6 serves as a valuable starting material or reagent in the synthesis of more complex deuterated molecules.[6] For instance, it can be used to introduce deuterated isopropyl groups into a target molecule, enabling detailed mechanistic studies or the creation of internal standards for mass spectrometry.

Isotope Tracer Studies

In mass spectrometry-based studies, compounds labeled with stable isotopes are used as internal standards for accurate quantification or as tracers to follow the metabolic fate of a molecule. The M+6 mass shift of 2-Propanol-d6 compared to its non-deuterated form provides a clear and distinct signal for such applications.

Experimental Protocol: Analyte Characterization using ¹H NMR in 2-Propanol-d6

This protocol outlines a standardized workflow for preparing a sample for ¹H NMR analysis using 2-Propanol-d6 as the solvent. The self-validating nature of this protocol lies in the systematic steps to ensure sample purity, proper solvent selection, and accurate data acquisition.

Workflow Diagram

Caption: Standard workflow for sample preparation and analysis via ¹H NMR.

Step-by-Step Methodology

-

Analyte Preparation:

-

Rationale: Residual protic solvents from synthesis or purification can interfere with the NMR spectrum. Drying the analyte under high vacuum ensures their removal.

-

Procedure: Place 5-10 mg of the purified analyte in a small glass vial. Dry the sample under high vacuum for at least 4 hours to remove any volatile impurities. Accurately weigh the dried analyte.

-

-

Solvent Addition and Dissolution:

-

Rationale: Complete dissolution is essential for obtaining a high-resolution NMR spectrum. 2-Propanol-d6 is chosen for its ability to dissolve a range of polar organic compounds.[8]

-

Procedure: Using a calibrated pipette, add approximately 0.6 mL of 2-Propanol-d6 (≥99 atom % D) to the vial containing the analyte. Cap the vial and vortex for 30-60 seconds until the analyte is fully dissolved. A brief application of sonication may be used if necessary.

-

-

Sample Transfer to NMR Tube:

-

Rationale: Particulate matter in the sample can degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity. Filtering removes these impurities.

-

Procedure: Place a small plug of glass wool into a Pasteur pipette. Transfer the analyte solution through the pipette into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

-

NMR Data Acquisition:

-

Rationale: Proper instrument calibration (locking, tuning, and shimming) is critical for achieving optimal spectral resolution and sensitivity.

-

Procedure: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the 2-Propanol-d6. Tune the probe to the ¹H frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

-

-

Data Processing and Analysis:

-

Rationale: Correct data processing is required to extract meaningful chemical information from the raw data. Referencing the spectrum to the known chemical shift of the residual solvent peak provides a calibrated axis.

-

Procedure: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction on the resulting spectrum. Calibrate the chemical shift axis by setting the residual CH peak of 2-Propanol-d6 to its known value (typically ~3.99 ppm). Integrate the signals and analyze the chemical shifts and coupling patterns to determine the structure of the analyte.

-

Conclusion

2-Propanol-d6 is a powerful and versatile tool in the arsenal of chemists and biochemists. Its well-defined molecular weight and formula, coupled with its physical properties that mirror its non-deuterated analog, make it an ideal choice as an NMR solvent and a precursor for isotopic labeling. A thorough understanding of its properties and the rationale behind its application, as detailed in this guide, is paramount for conducting high-quality, reproducible scientific research.

References

-

PubChem. 2-Propanol-1,1,1,3,3,3-d6. National Center for Biotechnology Information. [Link]

-

ResolveMass Laboratories Inc. Iso-Propyl alcohol-d8 (2-propanol-d8). [Link]

-

Carl ROTH. 2-Propanol D8 - Deuterated Compounds for NMR. [Link]

-

Wikipedia. Isopropyl alcohol. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. scbt.com [scbt.com]

- 4. 2-Propanol-1,1,1,3,3,3-d6 D 99atom 3976-29-2 [sigmaaldrich.com]

- 5. 2-Propanol-1,1,1,3,3,3-d6 | C3H8O | CID 12213346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-PROPANOL-1,1,1,3,3,3-D6 | 3976-29-2 [amp.chemicalbook.com]

- 7. 2-Propanol-1,1,1,3,3,3-d6 D 99atom 3976-29-2 [sigmaaldrich.com]

- 8. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

The Isotopic Virtuoso: A Technical Guide to the Research Applications of Deuterated Isopropanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and biomedical research, precision is paramount. The ability to subtly alter a molecule and observe the resultant cascade of effects is a cornerstone of discovery. Deuterated isopropanol, a stable isotopic variant of isopropyl alcohol where hydrogen atoms are replaced by deuterium, stands as a versatile and powerful tool in the researcher's arsenal. This substitution, seemingly minor, fundamentally alters the physical properties of the molecule in ways that can be exploited across a remarkable spectrum of applications, from elucidating complex molecular structures to tracing the intricate pathways of metabolism.

The utility of deuterated isopropanol stems from the inherent differences between protium (¹H) and deuterium (²H or D). Deuterium possesses an additional neutron, making it approximately twice as heavy as protium. This mass difference leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Furthermore, the magnetic properties of the deuterium nucleus are distinct from those of a proton, a critical feature leveraged in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth exploration of the core applications of deuterated isopropanol. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding each application in its fundamental scientific principles. From its foundational role as a solvent in NMR to its sophisticated use as a metabolic tracer and a tool for probing reaction kinetics, we will demonstrate why this isotopically labeled molecule is indispensable for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties and Specifications of Common Deuterated Isopropanol Isotopologues

| Property | Isopropanol-d₈ ((CD₃)₂CDOD) | Isopropanol-OD (CH₃)₂CHOD |

| CAS Number | 22739-76-0[1] | 3979-51-9[2] |

| Molecular Weight | 68.14 g/mol [1] | 61.10 g/mol [2] |

| Typical Isotopic Purity | ≥99.5 atom % D[3] | ≥98.0 atom % D[2] |

| Typical Chemical Purity | ≥99%[1][4] | ≥99% |

| Boiling Point | ~82.4 °C[5] | Not specified |

| Density | ~0.79 g/cm³[5] | Not specified |

| Primary Application | NMR Solvent, Internal Standard, Deuterium Source[1][5][6] | Mechanistic Studies, Deuterium Exchange[2] |

The Silent Stage: Isopropanol-d₈ in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. However, the success of ¹H NMR is predicated on the ability to clearly resolve the signals of the analyte from those of the solvent, which is present in vast excess. This is the primary and most common application of deuterated isopropanol.

Causality of Application: Why Deuterated Solvents are Essential

A standard ¹H NMR experiment detects the resonance of hydrogen nuclei. If a protonated solvent like standard isopropanol were used, its own hydrogen signals would be overwhelmingly intense, completely obscuring the signals from the dissolved analyte. Deuterium nuclei resonate at a much different frequency than protons and are therefore "invisible" in a standard ¹H NMR experiment.[7] This renders the solvent effectively transparent, setting a silent stage upon which the analyte's structural details can be observed. Isopropanol-d₈ is a valuable choice due to its compatibility with a wide range of organic and organometallic compounds and its lower toxicity compared to solvents like chloroform-d or methanol-d₄.[6]

Advanced Application: Identifying Labile Protons via Deuterium Exchange

Beyond its passive role as a solvent, deuterated isopropanol (specifically the -OD variant, or through the addition of D₂O) is an active tool for identifying labile protons, such as those in hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups.[5] These protons can readily exchange with deuterium atoms from the solvent.

When a sample containing an -OH group is dissolved in a deuterated solvent or a few drops of D₂O are added, the -OH proton is replaced by a deuterium atom (-OD).[8] Because the deuterium signal does not appear in the ¹H NMR spectrum, the original -OH peak vanishes.[8] By comparing the spectra before and after the addition of a deuterium source, the signal corresponding to the labile proton can be unequivocally identified.[8]

Caption: Deuterium exchange for identifying labile protons in NMR.

Experimental Protocol: Identification of an Alcohol Proton

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a non-deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of the sample. Identify all peaks, including the potential -OH signal.

-

Deuterium Spike: Add one to two drops of deuterium oxide (D₂O) or use Isopropanol-OD as the solvent from the start. Cap the NMR tube and gently invert several times to mix.

-

Re-equilibration & Re-acquisition: Allow the sample to sit for a few minutes to ensure complete exchange. Re-acquire the ¹H NMR spectrum using the exact same parameters.

-

Analysis: Compare the two spectra. The signal that has disappeared or significantly diminished in the second spectrum corresponds to the exchangeable -OH proton.[8] This provides a self-validating system; the disappearance of a specific peak is direct confirmation of its identity as a labile proton.

Precision in Quantity: A Role in Mass Spectrometry

Mass spectrometry (MS), often coupled with gas (GC) or liquid (LC) chromatography, is a cornerstone of quantitative analysis. Its accuracy relies on correcting for sample loss during preparation and variability in instrument response. Deuterated isopropanol serves as an ideal internal standard for these applications.[5][6]

Causality of Application: The Ideal Internal Standard

An internal standard (IS) is a compound added in a known, constant amount to every sample (calibrators, controls, and unknowns) before processing. The ideal IS is chemically and physically similar to the analyte but is mass-distinguishable. Deuterated isopropanol (e.g., Isopropanol-d₈) fits this profile perfectly when analyzing its non-deuterated counterpart or similar small alcohols. It co-elutes with the analyte in chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, its higher mass (M+8 for the fully deuterated version) allows the detector to distinguish it from the analyte.[3] By calculating the ratio of the analyte signal to the IS signal, any variations in sample handling or instrument performance are normalized, leading to highly accurate and precise quantification.

Caption: Reaction coordinate diagram illustrating the Kinetic Isotope Effect.

Tracing Life's Machinery: Metabolic Studies and Deuterium Imaging

Isotopic tracers have revolutionized our understanding of biology by allowing scientists to follow molecules through complex metabolic pathways. [9][10]Deuterated compounds, including isopropanol and its metabolites, are increasingly used in this field, culminating in the cutting-edge technique of Deuterium Metabolic Imaging (DMI).

Causality of Application: Following the Deuterium Label

A deuterated substrate can be introduced to cells, tissues, or a whole organism, and its metabolic fate can be tracked. [11]As the organism metabolizes the deuterated molecule, the deuterium label is incorporated into downstream products. By using techniques like NMR or high-resolution MS to detect these deuterated metabolites, researchers can map metabolic fluxes and identify active pathways. [9]This is invaluable for understanding the metabolic reprogramming that occurs in diseases like cancer or diabetes. [9] DMI is an emerging MRI-based method that non-invasively maps the metabolism of deuterated substrates in vivo with high spatial and temporal resolution. [12][13]The low natural abundance of deuterium (0.015%) means there is virtually no background signal, making the detection of the administered labeled substrate and its products highly specific. [13]While KIEs can potentially alter metabolic rates, studies have shown these effects to be relatively small for many substrates, paving the way for quantitative metabolic flux mapping. [14]

High-Level Workflow: Cell Culture Metabolic Tracing

-

Cell Culture: Grow cells to the desired confluence in standard culture medium.

-

Isotopic Labeling: Replace the standard medium with a medium containing the deuterated substrate (e.g., a deuterated nutrient that can be metabolized similarly to isopropanol's downstream products).

-

Time-Course Incubation: Incubate the cells for various time points to allow for the uptake and metabolism of the labeled substrate.

-

Metabolite Extraction: At each time point, quench metabolism rapidly (e.g., with liquid nitrogen) and extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water).

-

Analysis: Analyze the extracts using high-resolution LC-MS or NMR to identify and quantify the deuterated metabolites.

-

Pathway Mapping: Use the pattern and rate of deuterium incorporation into different molecules to reconstruct the active metabolic pathways.

Caption: Tracing the fate of a deuterated substrate through metabolic pathways.

A Source of Stability: Deuterium Donor in Synthesis

In pharmaceutical development, modifying the metabolic profile of a drug candidate is a critical step. Replacing hydrogen with deuterium at sites of metabolic attack can slow down drug metabolism, a strategy that has led to FDA-approved "heavy drugs". [15][16]Deuterated isopropanol can serve as an efficient and cost-effective deuterium source for the synthesis of other labeled compounds. [17]

Causality of Application: The Deuterium Economy

Isopropanol-d₈ can act as a deuterium donor in various catalytic reactions. For example, in the presence of a suitable catalyst, it can be used to prepare other deuterated building blocks, such as 2-iodopropane-d₇. [3]This is part of a broader field of H-D exchange reactions where D₂O, often in combination with a solvent like isopropanol and a catalyst, is used to selectively introduce deuterium into organic molecules. [17]This approach is valuable in drug discovery, where creating deuterated analogs of lead compounds can improve their pharmacokinetic properties, such as increasing their half-life or reducing toxic metabolites. [15][18] Conclusion

Deuterated isopropanol is far more than a simple solvent. Its unique isotopic properties make it a multifaceted tool that empowers researchers to probe the fundamental nature of chemical structure, reaction mechanisms, and biological pathways. From providing the "silent background" necessary for high-resolution NMR to acting as a precise internal standard in mass spectrometry, a reporter on reaction kinetics, a tracer of metabolic fate, and a source for synthetic deuteration, its applications are integral to modern scientific advancement. For the researcher, scientist, or drug development professional, a thorough understanding of the principles and protocols outlined in this guide is key to unlocking the full potential of this isotopic virtuoso.

References

-

2-Propanol D8 - Deuterated Compounds for NMR. Carl ROTH. [Link]

-

Iso-Propyl alcohol-d8 (2-propanol-d8)| CAS 22739-76-0. ResolveMass Laboratories Inc. [Link]

-

How Are Isotopes Used As Tracers In Biological Studies?. Chemistry For Everyone. [Link]

-

2-Propanol-d8. ZEOTOPE. [Link]

-

ISOPROPYL ALCOHOL GF. Solvay. [Link]

-

Application of Deuterated Compounds. ResearchGate. [Link]

-

Pharmaceutical applications of isopropyl alcohol. I. As a solvent in pharmaceutical manufacturing. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. JoVE. [Link]

-

14.17: The Use of Deuterium in ngcontent-ng-c780544980="" _nghost-ng-c3050349977="" class="inline ng-star-inserted">

NMR Spectroscopy. Chemistry LibreTexts. [Link] -

Isopropanol dehydration reaction rate kinetics measurement using H2O time histories. International Journal of Chemical Kinetics. [Link]

-

Deuterium Metabolic Imaging – Back to the Future. PMC - NIH. [Link]

-

DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS1. Canadian Journal of Chemistry. [Link]

-

Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. PMC - NIH. [Link]

-

Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. [Link]

-

An Experimental Kinetics Study of Isopropanol Pyrolysis and Oxidation behind Reflected Shock Waves. MDPI. [Link]

-

[Exhaustive Syntheses of Deuterium-labelled Compounds]. PubMed. [Link]

-

(PDF) Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. ResearchGate. [Link]

-

Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education. [Link]

-

Kinetics of the Catalytic Dehydration of 2-Propanol in an Aqueous Medium. Bibliothèque et Archives Canada. [Link]

-

Spatially resolved isotope tracing reveals tissue metabolic activity. PMC - PubMed Central. [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

-

Kinetic analysis of high-concentration isopropanol biodegradation by a solvent-tolerant mixed microbial culture. PubMed. [Link]

-

7.17: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]

-

Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents. Sci-Hub. [Link]

-

Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. CAS 3979-51-9: 2-Propanol-d | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 2-Propanol D8, CAS No. 22739-76-0 | Deuterated Solvents | Deuterated Compounds for NMR | NMR-Spectroscopy | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 6. 2-Propanol-d8 | ZEOTOPE [zeotope.com]

- 7. Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]

- 12. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isotope.com [isotope.com]

- 16. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 17. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2-Propanol-1,1,1,3,3,3-d6 as a Specialized NMR Solvent

Abstract

This technical guide provides a comprehensive overview of 2-Propanol-1,1,1,3,3,3-d6 (Isopropanol-d6), a deuterated solvent with unique properties for Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causal mechanisms behind its application, offering field-proven insights to empower users to leverage its full potential. We will explore its physicochemical characteristics, specialized applications, and detailed, validated protocols for its use, ensuring both scientific rigor and practical utility.

The Rationale for Deuterated Solvents in NMR: A Foundational Perspective

In the realm of NMR spectroscopy, the primary goal is to observe the resonance of specific nuclei within a sample molecule, most commonly the proton (¹H). The use of solvents containing protons would generate an overwhelmingly large signal, effectively masking the signals from the analyte of interest.[1] Deuterated solvents, wherein hydrogen atoms are replaced by their deuterium (²H or D) isotopes, are therefore indispensable.[2] Deuterium resonates at a significantly different frequency from protons, rendering the solvent virtually transparent in ¹H NMR spectra.[1]

Furthermore, the deuterium signal serves a critical function for modern NMR spectrometers. The instrument's frequency-field lock system continuously monitors the deuterium resonance of the solvent to compensate for any magnetic field drift, ensuring the stability and accuracy required for high-resolution spectra.[2]

Introducing 2-Propanol-1,1,1,3,3,3-d6: Properties and Advantages

2-Propanol-1,1,1,3,3,3-d6, with the chemical formula (CD₃)₂CHOH, is a deuterated isotopologue of isopropyl alcohol.[3] While not as universally common as chloroform-d or DMSO-d6, it offers a distinct set of properties that make it the solvent of choice in specific analytical scenarios. Its utility stems from its polarity, hydrogen bonding capabilities, and unique chemical shift range.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 2-Propanol-d6 is fundamental to its effective application. These properties dictate its solubilizing power, its useful temperature range, and its appearance in the NMR spectrum.

| Property | Value | Source |

| Linear Formula | (CD₃)₂CHOH | [3] |

| CAS Number | 3976-29-2 | [3] |

| Molecular Weight | 66.13 g/mol | [3] |

| Density | 0.86 g/mL at 25 °C | [3] |

| Boiling Point | ~82 °C (for non-deuterated) | |

| Melting Point | ~-90 °C (for non-deuterated) | |

| Isotopic Purity | ≥99 atom % D | [3] |

| Form | Liquid | [3] |

NMR Spectral Characteristics

Even with high isotopic purity, a small fraction of residual protons remains. The signals from these residual solvent molecules are important landmarks in an NMR spectrum. In 2-Propanol-d6, the primary residual signals arise from the methine proton (-CH) and the hydroxyl proton (-OH).

| Nucleus | Residual Peak | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| ¹H NMR | (CD₃)₂CH OH | ~3.9-4.1 | Septet or Multiplet | - |

| (CD₃)₂CHOH | Variable | Singlet (broad) or Doublet | - | |

| ¹³C NMR | (C D₃)₂CHOH | ~24.5-25.5 | Septet | ~19-21 |

| (CD₃)₂C HOH | ~63.0-64.0 | Singlet | - |

Note: Chemical shifts are approximate and can be influenced by temperature, concentration, and the nature of the solute.[4][5] The hydroxyl proton's chemical shift and multiplicity are particularly sensitive to factors like water content, temperature, and solute interactions due to hydrogen exchange.[6]

Key Applications and Mechanistic Insights

The choice of 2-Propanol-d6 is not arbitrary; it is dictated by the specific requirements of the analyte and the experimental goals.

Analysis of Moderately Polar Analytes

Causality: 2-Propanol strikes a balance in polarity. It is more polar than chloroform or benzene, allowing it to dissolve a range of moderately polar organic molecules, including many drug candidates, natural products, and metabolites that exhibit poor solubility in less polar solvents. Its ability to act as both a hydrogen bond donor (from the -OH group) and acceptor allows it to effectively solvate a wide variety of functional groups.

Field Insight: When an analyte is insoluble in CDCl₃ but full polarity like D₂O or DMSO-d6 is not required or desired (as it might obscure certain signals), 2-Propanol-d6 serves as an excellent intermediate choice. This is particularly relevant in pharmaceutical development when studying drug molecules with both lipophilic scaffolds and polar functional groups.

Studying Hydrogen Bonding and Proton Exchange

Causality: The presence of the hydroxyl proton (-OH) in the solvent molecule makes 2-Propanol-d6 a powerful tool for investigating dynamic processes like hydrogen bonding and proton exchange with the analyte.[7][8] The rate of exchange between the solvent's hydroxyl group and labile protons on the analyte (e.g., from alcohols, amines, carboxylic acids) can be monitored by changes in the chemical shift, multiplicity, and line broadening of the analyte signals.

Field Insight: In drug-receptor binding studies or in understanding the tautomeric equilibrium of a compound, observing the behavior of exchangeable protons is critical. By varying the temperature of the NMR experiment in 2-Propanol-d6, one can modulate the rate of proton exchange, allowing for the determination of activation energies and a deeper understanding of intermolecular interactions.[7]

Experimental Workflow and Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data. The following sections provide a step-by-step methodology for sample preparation using 2-Propanol-d6.

Logical Workflow for NMR Sample Preparation

The process follows a logical sequence from sample assessment to final data acquisition, designed to maintain sample integrity and maximize spectral quality.

Caption: Workflow for preparing an NMR sample with 2-Propanol-d6.

Detailed Protocol for a Standard Small Molecule Sample

This protocol is designed for a typical solid organic compound (~10-20 mg) for ¹H NMR analysis.

Materials:

-

Analyte (solid, 5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[9]

-

2-Propanol-1,1,1,3,3,3-d6 (≥99 atom % D)

-

High-quality 5 mm NMR tube and cap[10]

-

Glass vial (e.g., 1-dram)

-

Glass Pasteur pipette and bulb

-

Small plug of cotton wool or a syringe filter

-

Permanent marker

Procedure:

-

Weigh the Analyte: Accurately weigh 5-25 mg of your solid sample into a clean, dry glass vial.

-

Solvent Addition: Using a clean glass pipette, add approximately 0.6 mL of 2-Propanol-d6 to the vial.[11][12]

-

Trustworthiness: This volume ensures a sufficient column height (~40 mm) in a standard 5 mm tube, which is necessary for the spectrometer to achieve good magnetic field homogeneity (shimming).[10] Insufficient volume is a common cause of poor line shape.

-

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the analyte. If necessary, gentle warming or sonication can be applied, but be mindful of the solvent's volatility.

-

Filtration: Place a small, tightly packed plug of cotton wool into the neck of a Pasteur pipette.[14] Draw the dissolved sample solution into the pipette, leaving any particulate matter behind.

-

Transfer to NMR Tube: Carefully dispense the filtered solution from the pipette into the NMR tube. Avoid creating air bubbles.

-

Capping and Labeling: Securely cap the NMR tube. If storing for an extended period, consider sealing the cap with a single layer of Parafilm to prevent solvent evaporation.[12] Label the tube clearly near the top with the sample identifier using a permanent marker.[11]

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube (especially the bottom 10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]

-

Spectrometer Insertion: The sample is now ready for insertion into the NMR spectrometer for locking, shimming, and data acquisition.

Troubleshooting and Advanced Considerations

-

Broad Signal for Labile Protons: If the -OH, -NH, or -SH protons on your analyte appear overly broad or are not visible, it indicates rapid chemical exchange with the solvent's hydroxyl group or residual water. Acquiring the spectrum at a lower temperature can slow this exchange and sharpen the signal.

-

Identifying the -OH Signal: To definitively identify a labile proton signal, a D₂O shake can be performed. Add a single drop of deuterium oxide to the NMR tube, shake well, and re-acquire the spectrum. The labile proton signal will diminish or disappear due to H/D exchange.[15]

-

Hygroscopic Nature: 2-Propanol-d6, like its non-deuterated counterpart, is hygroscopic and can absorb atmospheric moisture.[13] For experiments sensitive to water, it is advisable to handle the solvent under an inert atmosphere (e.g., in a glovebox) and use molecular sieves to dry it if necessary, though this may introduce other impurities.[4]

Conclusion

2-Propanol-1,1,1,3,3,3-d6 is a valuable, specialized solvent in the NMR spectroscopist's toolkit. Its utility is not merely as a passive medium but as an active participant in defining the chemical environment of the analyte. By understanding its inherent properties—its intermediate polarity, hydrogen bonding capacity, and susceptibility to proton exchange—researchers can make informed decisions to select it for challenging analytical problems. The protocols and insights provided herein are designed to form a self-validating system, where an understanding of the causality behind each step leads to the consistent acquisition of high-fidelity NMR data, ultimately accelerating research and development.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

McLain, S. E., et al. (2015). Structure and dynamics of aqueous 2-propanol: A THz-TDS, NMR and neutron diffraction study. Physical Chemistry Chemical Physics, 17(44), 30134-30143. [Link]

-

Doc Brown's Chemistry. (n.d.). Propan-2-ol H-1 proton NMR spectrum analysis. [Link]

-

Nalewajko, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 81(17), 7936–7941. [Link]

-

University of Wisconsin-Madison, Chemistry Department. (n.d.). Notes on NMR Solvents. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum (in DMSO-d6) depicting the decomposition profile of 2-propanol.... [Link]

-

ARMAR Isotopes. (n.d.). Propanol-d8 for NMR Spectroscopy – High-Purity Deuterated Solvent. [Link]

-

Dix, A. P., et al. (2015). Structure and dynamics of aqueous 2-propanol: a THz-TDS, NMR and neutron diffraction study. Physical Chemistry Chemical Physics, 17(44), 30134-30143. [Link]

-

Western University, Department of Chemistry. (2013). NMR Sample Preparation. [Link]

-

Carl ROTH. (n.d.). 2-Propanol D8 - Deuterated Compounds for NMR. [Link]

-

SYNMR. (2024). Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

-

University of California, Riverside, Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

-

University College London, Department of Chemistry. (n.d.). Sample Preparation. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

AZoM. (2024). Why Deuterated Solvents are Used in NMR Applications. [Link]

-

University of Liverpool, Department of Chemistry. (n.d.). Sample Preparation. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

Sources

- 1. synmr.in [synmr.in]

- 2. myuchem.com [myuchem.com]

- 3. 2-Propanol-1,1,1,3,3,3-d6 D 99atom 3976-29-2 [sigmaaldrich.com]

- 4. ckgas.com [ckgas.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

using 2-Propanol-d6 for NMR spectroscopy of polar compounds

An In-Depth Technical Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy of Polar Compounds Using 2-Propanol-d6

Authored by: A Senior Application Scientist

Introduction: The Case for 2-Propanol-d6 in Polar Analyte Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures. The choice of a deuterated solvent is paramount, as it must dissolve the analyte without generating overwhelming proton (¹H) signals that would obscure the compound of interest.[1][2] While common solvents like CDCl₃ are excellent for non-polar compounds, the analysis of polar molecules—prevalent in pharmaceutical, metabolomic, and natural product research—requires solvents with complementary properties.

2-Propanol-d6 ((CD₃)₂CHOH) emerges as a highly effective, yet often underutilized, solvent for this purpose. Its unique balance of polarity, hydrogen bonding capability, and favorable physical properties makes it an excellent choice for a wide range of polar analytes that exhibit poor solubility in less polar media. This guide provides a comprehensive overview, field-proven protocols, and the underlying scientific rationale for leveraging 2-Propanol-d6 in your NMR workflows.

Why Choose 2-Propanol-d6? A Comparative Perspective

The primary function of a deuterated solvent is to provide a clear spectral window for analysis by replacing signal-producing protons with deuterium, which resonates at a vastly different frequency.[1][3] 2-Propanol-d6 offers several distinct advantages over other common polar deuterated solvents:

-

Intermediate Polarity: It effectively bridges the gap between the highly polar D₂O or Methanol-d₄ and the moderately polar DMSO-d₆ or Acetone-d₆. This allows it to dissolve a broad spectrum of compounds, from polar organics to certain salts and biomolecules.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows 2-Propanol-d6 to act as both a hydrogen bond donor and acceptor, facilitating the dissolution of compounds with functional groups like amines, carboxylic acids, and alcohols.

-

Analyte Stability: For samples sensitive to the acidic proton of Methanol-d₄ or the basicity and reactivity of DMSO-d₆, 2-Propanol-d6 offers a more inert chemical environment.

-

Favorable Volatility: With a boiling point of approximately 82°C, it is less volatile than Acetone-d₆ (b.p. ~56°C) and Methanol-d₄ (b.p. ~65°C), reducing the risk of sample concentration changes over time, yet it is easily removed post-analysis if sample recovery is needed.

However, researchers must be aware of its limitations. The solvent itself possesses two residual proton signals from the non-deuterated C-H and O-H groups, which require appropriate management during data acquisition and processing.

Core Principles: Achieving High-Quality Spectra

Success in NMR spectroscopy hinges on meticulous preparation and a clear understanding of the principles governing the experiment.

Causality in Solvent Selection and Sample Preparation

The quality of an NMR spectrum is dictated by the physical and chemical state of the sample in the tube.

-

Solubility and Concentration: The analyte must be fully dissolved.[4] Undissolved particulates lead to poor magnetic field homogeneity, resulting in broad, distorted peaks. It is crucial to test solubility in non-deuterated 2-propanol first to avoid wasting expensive deuterated solvent.[5] For ¹H NMR, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is typical, while ¹³C NMR may require higher concentrations (20-50 mg) due to its lower intrinsic sensitivity.[5][6] Overly viscous samples from high concentrations can slow molecular tumbling, which also leads to line broadening.[6]

-

Purity and Filtration: Solid impurities, including dust or ferromagnetic contaminants, severely degrade spectral resolution.[7] Therefore, filtering the sample solution directly into the NMR tube is a mandatory step. A Pasteur pipette with a small plug of cotton wool is highly effective for removing fine particulates.[4][8]

Data Presentation: Key Solvent Properties

A thorough understanding of the solvent's physical and spectral properties is essential for experimental design and data interpretation.

| Property | Value | Source |

| Linear Formula | (CD₃)₂CHOH | [9] |

| Molecular Weight | 66.13 g/mol | [9] |

| Density | 0.86 g/mL at 25 °C | [9] |

| Boiling Point | ~82 °C | |

| Melting Point | −89.5 °C | |

| Isotopic Purity | Typically ≥99 atom % D | [9] |

| Characteristic ¹H NMR Signals | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Residual CH | ~3.9 - 4.1 | Septet | The chemical shift can vary slightly with temperature and solute. |

| Residual OH | Variable | Singlet (broad or sharp) | Highly dependent on concentration, temperature, and water content. |

| Residual Water (H₂O/HDO) | Variable | Singlet | Position is sensitive to hydrogen bonding and temperature. |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that adherence to the steps inherently minimizes common sources of error, leading to reproducible, high-quality results.

Diagram: Standard Sample Preparation Workflow

The logical flow of sample preparation is critical for ensuring a high-quality, homogeneous sample suitable for NMR analysis.

Caption: Workflow for preparing a high-quality NMR sample.

Protocol 1: Standard Sample Preparation

Objective: To prepare a pure, homogeneous solution of a polar analyte in 2-Propanol-d6.

Materials:

-

Analyte of interest

-

2-Propanol-d6 (≥99 atom % D)

-

High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[6]

-

Glass vial

-

Pasteur pipette and bulb

-

Small amount of cotton wool

-

Vortex mixer (optional)

Methodology:

-

Weighing the Sample: Accurately weigh 1-10 mg of the solid analyte (for ¹H NMR) into a clean, dry glass vial.[4][5]

-

Adding the Solvent: Using a clean pipette, add approximately 0.6 mL of 2-Propanol-d6 to the vial.[7]

-

Dissolution: Gently swirl the vial or use a vortex mixer to ensure the sample dissolves completely. Visually inspect for any suspended particles.[8]

-

Filtration: Prepare a filter by taking a small piece of cotton wool and placing it securely inside a Pasteur pipette, just above the narrow tip.

-

Transfer to NMR Tube: Carefully draw the analyte solution into the filter pipette and transfer the filtrate directly into the NMR tube. This step is crucial to remove any particulate matter.[4][7]

-